1-(2,2-Dimethoxyethyl)guanidine
Overview
Description
1-(2,2-Dimethoxyethyl)guanidine is a chemical compound with the molecular formula C5H13N3O2 . It is a derivative of guanidine, a strong organic base that exists primarily as guanidium ions at physiological pH .
Synthesis Analysis
The synthesis of guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, has been a topic of interest in recent research. A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of 1-(2,2-Dimethoxyethyl)guanidine is characterized by its molecular formula C5H13N3O2 . The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .Chemical Reactions Analysis
Guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, are known to participate in a variety of chemical reactions. They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .Scientific Research Applications
Structural Characterization and Chemical Properties
Guanidine derivatives have been the subject of structural and chemical property investigations. For example, the first structural characterization of guanidine in the solid state was achieved through X-ray diffraction of co-crystals, revealing insights into the molecular geometry and intermolecular interactions of guanidine derivatives (Göbel & Klapötke, 2007). Similarly, the synthesis of modified guanidines as potential chiral superbases highlights the versatility of guanidine derivatives in synthetic chemistry, presenting a pathway for the creation of novel compounds with significant chemical reactivity and potential catalytic properties (Isobe, Fukuda, & Ishikawa, 2000).
Biomedical Applications
Guanidine derivatives have found applications in biomedical research, with metformin (a biguanide derivative of guanidine) being extensively studied for its antidiabetic effects and potential roles in treating autoimmune diseases and serving as an anti-aging molecule (Ursini et al., 2018). The ability of metformin to modulate immune responses and impact various biological pathways underscores the therapeutic potential of guanidine derivatives beyond their traditional uses.
Future Directions
Research on guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, continues to be an active area of study. Dendritic guanidines, which have multiple guanidine groups on their peripheries, offer advantages in terms of their synthesis and potential applications . The development of cell-penetrating dendrimers based on several different backbones, their structure-property relationships, and comparisons of their efficacies with those of known cell penetrating peptides are areas of ongoing research .
properties
IUPAC Name |
2-(2,2-dimethoxyethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428332 | |
Record name | 1-(2,2-dimethoxyethyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)guanidine | |
CAS RN |
52737-38-9 | |
Record name | 1-(2,2-dimethoxyethyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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